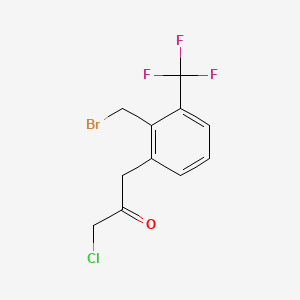

1-(2-(Bromomethyl)-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one

Descripción

1-(2-(Bromomethyl)-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone featuring a trifluoromethyl (CF₃), bromomethyl (CH₂Br), and chlorine substituent. Its structure comprises a phenyl ring substituted at positions 2 and 3 with bromomethyl and trifluoromethyl groups, respectively, linked to a 3-chloropropan-2-one moiety. This compound’s unique combination of electron-withdrawing groups (CF₃, Br, Cl) suggests high electrophilicity at the ketone carbonyl, making it reactive toward nucleophilic additions or substitutions.

Propiedades

Fórmula molecular |

C11H9BrClF3O |

|---|---|

Peso molecular |

329.54 g/mol |

Nombre IUPAC |

1-[2-(bromomethyl)-3-(trifluoromethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H9BrClF3O/c12-5-9-7(4-8(17)6-13)2-1-3-10(9)11(14,15)16/h1-3H,4-6H2 |

Clave InChI |

RCNZMEYBQQKDPI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)C(F)(F)F)CBr)CC(=O)CCl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three related molecules:

1-(3-(Trifluoromethyl)phenyl)propan-2-one ()

- Structure : Lacks bromomethyl and chlorine substituents.

- Synthesis : Prepared via hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile followed by acetylation .

- Reactivity : The absence of bromomethyl and chlorine reduces steric hindrance and electrophilicity compared to the target compound.

- Applications : Intermediate in fenfluramine synthesis, highlighting the pharmaceutical relevance of trifluoromethylated ketones .

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one ()

- Structure : Bromine is located on the α,β-unsaturated ketone (chalcone backbone) rather than the phenyl ring.

- Synthesis : Bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one, followed by dehydrohalogenation .

- Reactivity: The conjugated enone system enables distinct reactivity (e.g., Michael additions), contrasting with the isolated ketone in the target compound.

- Crystallography : Bromine’s position influences crystal packing, a factor likely relevant to the target compound’s solid-state behavior .

(E)-1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one ()

- Structure : Contains a hydroxyl group and trifluoromethylphenyl substituent on a chalcone framework.

- Synthesis: Claisen-Schmidt condensation of para-hydroxyacetophenone with 3-(trifluoromethyl)benzaldehyde .

- Reactivity : The hydroxyl group enhances solubility in polar solvents, whereas the target compound’s halogenated groups favor lipophilicity.

Comparative Data Table

*Estimated based on substituent contributions.

Key Research Findings and Implications

Steric Considerations : The bromomethyl group at the ortho position may impose steric constraints, influencing regioselectivity in subsequent reactions.

Biological Relevance : Trifluoromethyl and halogenated aromatics are prevalent in agrochemicals and pharmaceuticals, suggesting the target compound could serve as a precursor for bioactive molecules .

Crystallographic Behavior : Analogous brominated compounds () exhibit defined crystal packing patterns, implying that the target compound’s structure could be resolved using SHELX-based refinement tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.